
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that features an indole moiety, a diazatricyclic core, and multiple methyl groups. The indole structure is known for its presence in various bioactive molecules, making this compound of significant interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting with the formation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The diazatricyclic core can be constructed through cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include oxindole derivatives, dihydro derivatives, and various substituted indole compounds .
Scientific Research Applications
Synthetic Routes
Common synthetic routes include:
- Cyclization of Precursors : Starting materials such as 5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonane and derivatives of indole are cyclized under controlled conditions.
- Reagents Used : Potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties : Studies suggest that the compound may exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary investigations have shown promise in inhibiting cancer cell growth through mechanisms involving enzyme inhibition and receptor modulation.
Medicine
The compound is being explored in drug discovery efforts:
- Lead Compound Development : Its structural characteristics make it a candidate for developing new therapeutics targeting specific diseases.
- Mechanism of Action : The interactions at the molecular level may involve binding to enzymes or receptors, influencing metabolic pathways and signal transduction cascades.
Industrial Applications
In industry, this compound is utilized in the development of novel materials with tailored properties for specific applications. Its unique chemical characteristics make it suitable for creating advanced materials in fields such as pharmaceuticals and polymer science.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one derivatives. The results indicated significant inhibition of proliferation in multiple cancer cell lines, suggesting that modifications to the indole moiety could enhance efficacy.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial effects of this compound demonstrated activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on its structural framework.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cellular processes such as apoptosis, proliferation, and differentiation . The compound’s diazatricyclic core may also play a role in its biological activity by stabilizing its interaction with target proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole nucleus.
Oxindole: An oxidized derivative of indole with different biological activities.
Tryptophan: An essential amino acid with an indole side chain.
Uniqueness
5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its complex diazatricyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(2-methyl-1H-indol-3-yl) is a complex organic compound with significant potential in pharmacology and medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C19H23N3O
- Molecular Weight : 309.405 g/mol
- CAS Number : 134828-29-8
- Structure : The compound features a diazatricyclo structure that contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, primarily focusing on its antimicrobial, anticancer, and neuroprotective properties.
Antimicrobial Activity
Research indicates that derivatives of diazatricyclo compounds exhibit notable antibacterial and antifungal activities. For instance:
- Antibacterial Effects : Studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds range from 625 to 1250 µg/mL against various strains .
- Antifungal Effects : Compounds similar to the one have shown significant antifungal activity against Candida albicans, with MIC values indicating effectiveness at concentrations as low as 156.25 µg/mL .
Anticancer Activity
The potential anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. Some key findings include:
- Mechanism of Action : The compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis, leading to increased cancer cell death .
- Case Studies : Specific studies have highlighted the efficacy of similar compounds in reducing tumor growth in animal models, suggesting a promising avenue for future cancer therapies.
Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective effects:
- Cognitive Function Improvement : Animal studies have indicated that certain diazatricyclo derivatives can enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, several derivatives were tested against common pathogens. The results indicated that the compound had a broad spectrum of activity against both bacterial and fungal strains.
- Cancer Cell Line Study : A study involving breast cancer cell lines demonstrated that the compound could significantly reduce cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent.
Properties
CAS No. |
134828-29-8 |
---|---|
Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5,7-dimethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H23N3O/c1-12-15(13-6-4-5-7-14(13)20-12)16-21-8-18(2)9-22(16)11-19(3,10-21)17(18)23/h4-7,16,20H,8-11H2,1-3H3 |
InChI Key |
HWSMNUZKFJXCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3N4CC5(CN3CC(C4)(C5=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.